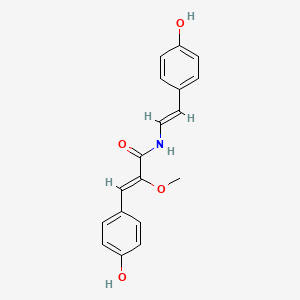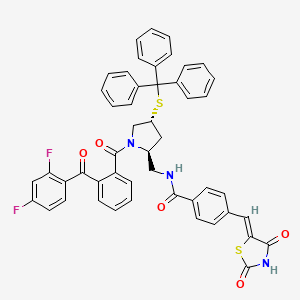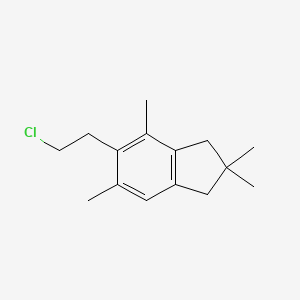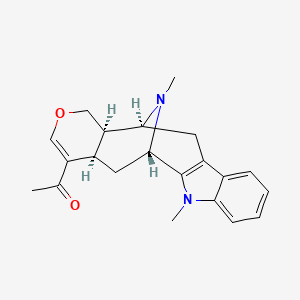
Alstonerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alstonerine is a natural product found in Alstonia macrophylla and Alstonia angustifolia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Alstonerine's total synthesis was achieved in an enantioselective manner from L-tryptophan, utilizing a novel application of a Pauson-Khand reaction to synthesize an azabridged bicyclic skeleton. This development represents a significant advancement in the synthesis of complex natural products (Miller & Martin, 2007).
- Another approach to synthesize this compound involves regioselective and stereospecific aziridine ring-opening, which highlights the versatility of methods available for its production (Craig et al., 2013).
- The phosphine-catalyzed [4 + 2] annulation method has been applied in the formal synthesis of this compound, demonstrating its adaptability in synthetic chemistry (Tran & Kwon, 2005).
Biological Applications
- This compound is a part of a group of alkaloids isolated from the stem-bark of Alstonia macrophylla, a plant known for its medicinal properties. Its isolation and characterization contribute to understanding the biological activities of natural products (Kam et al., 1999).
- The presence of this compound in various species of Alstonia highlights its significance in the study of plant alkaloids and their potential pharmacological applications (Atta-ur-rahman et al., 1987).
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-[(1S,12S,13R,18R)-3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl]ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3/t14-,17+,19-,20-/m0/s1 |
Clave InChI |
PMIRJPWEIZTLEG-KTGNWYGMSA-N |
SMILES isomérico |
CC(=O)C1=COC[C@@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3C)C5=CC=CC=C5N4C |
SMILES canónico |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
Sinónimos |
alstonerine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



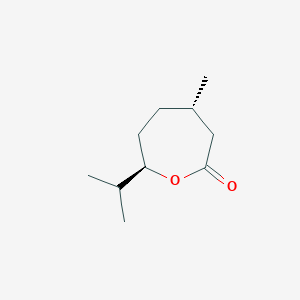
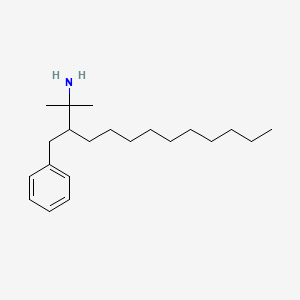

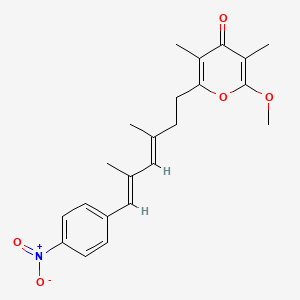



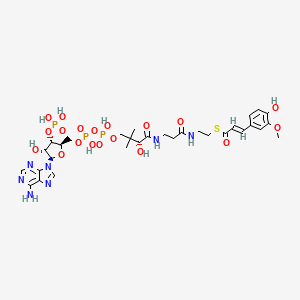
![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)

